molecular formula C24H23N3O5 B11106204 N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11106204
M. Wt: 433.5 g/mol
InChI Key: IROXJUMMUBTGCO-MFKUBSTISA-N
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Description

N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various catalysts depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its specific structural features, including the presence of methoxy groups and the specific arrangement of its hydrazone linkage

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C24H23N3O5/c1-30-20-11-6-16(7-12-20)23(28)26-19-9-4-17(5-10-19)24(29)27-25-15-18-8-13-21(31-2)14-22(18)32-3/h4-15H,1-3H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

IROXJUMMUBTGCO-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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